molecular formula C7H12N4S2 B13801482 2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate CAS No. 806618-32-6

2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate

Cat. No.: B13801482
CAS No.: 806618-32-6
M. Wt: 216.3 g/mol
InChI Key: UYCJLCWEJVRXLM-UHFFFAOYSA-N
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Description

2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is notable for its potential biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate typically involves the reaction of 2-amino-4-methylthiazole with ethyl carbamimidothioate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate apart is its unique combination of functional groups, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .

Properties

CAS No.

806618-32-6

Molecular Formula

C7H12N4S2

Molecular Weight

216.3 g/mol

IUPAC Name

2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethyl carbamimidothioate

InChI

InChI=1S/C7H12N4S2/c1-4-5(13-7(10)11-4)2-3-12-6(8)9/h2-3H2,1H3,(H3,8,9)(H2,10,11)

InChI Key

UYCJLCWEJVRXLM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)CCSC(=N)N

Origin of Product

United States

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